![molecular formula C8H4Br2S B2834234 Benzo[b]thiophene, 3,4-dibromo- CAS No. 153798-98-2](/img/structure/B2834234.png)

Benzo[b]thiophene, 3,4-dibromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

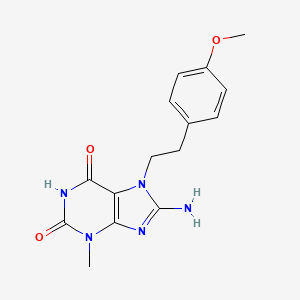

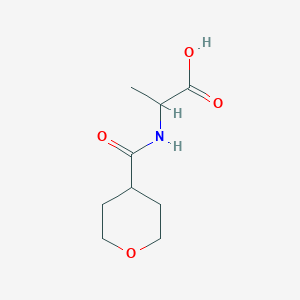

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is an isomer with the sulfur in the position adjacent to the benzene ring . It is more stable and far more commonly encountered .

Synthesis Analysis

The synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene, 3,4-dibromo- can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have been a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C . It has an odor similar to naphthalene (mothballs) .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

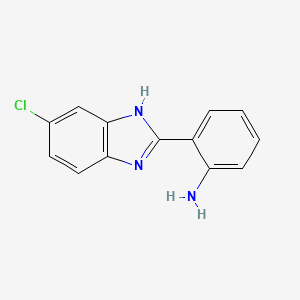

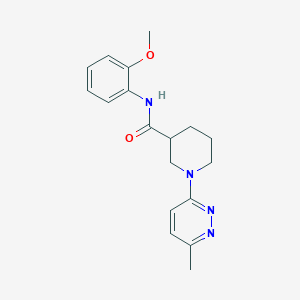

Benzo[b]thiophene derivatives have been synthesized and characterized for their potential in medicinal chemistry, owing to their wide range of pharmacological properties. These derivatives, including thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, have shown promising antibacterial, antifungal, and anti-inflammatory activities. The synthesis process involves starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and characterizing the compounds through various spectral studies (Isloor, Kalluraya, & Pai, 2010).

Chemical Synthesis Techniques

The palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes have been applied to synthesize 2,3-disubstituted benzo[b]thiophenes. This method utilizes commercially available o-iodothioanisole and various electrophiles, producing excellent yields of benzo[b]thiophenes and demonstrating flexibility with different substituents (Yue & Larock, 2002).

Environmental and Material Applications

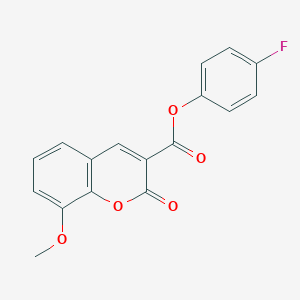

Benzo[b]thiophene's photochemical oxidation in aqueous solutions simulates its behavior in natural water bodies, particularly following oil spills. The primary photoproduct identified is benzo[b]thiophene-2,3-quinone, which undergoes further transformations to ultimately form 2-sulfobenzoic acid, highlighting its environmental transformation pathways (Andersson & Bobinger, 1992).

Organic Electronics

Benzo[b]thiophene derivatives have been synthesized and characterized for their applications in organic field-effect transistors (OFETs). These compounds, particularly new benzo[b]benzo[4,5]thieno[2,3-d]thiophene derivatives, were evaluated for their performance in OFETs, showing p-channel characteristics with high mobilities, which are essential for high-performance electronic devices (Tisovský et al., 2019).

Photovoltaic Polymers

Research into benzodithiophene-based polymers with conjugated side groups, such as those incorporating benzo[b]thiophene units, has revealed significant impacts on the photovoltaic properties of polymer solar cells. These studies help in understanding how side chains influence absorption bands, HOMO levels, crystallinities, and aggregation sizes, crucial for optimizing the efficiency of solar cells (Zhang et al., 2014).

Safety And Hazards

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight recent findings in the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

Propiedades

IUPAC Name |

3,4-dibromo-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAIFZVVTUNRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene, 3,4-dibromo- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)

![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2834161.png)

![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2834171.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2834172.png)

![2-cyano-N-[1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2834173.png)